molecular formula C10H12ClN3 B8335642 6-tert-Butyl-4-chloropyrrolo[2,1-f][1,2,4]triazine

6-tert-Butyl-4-chloropyrrolo[2,1-f][1,2,4]triazine

Cat. No. B8335642
M. Wt: 209.67 g/mol
InChI Key: XXASWEXOFRTPCR-UHFFFAOYSA-N
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Patent
US07163937B2

Procedure details

Preparation C7, Step 4: 6-tert-Butyl-pyrrolo[2,1-f][1,2,4]triazin-4-ol (0.43 mg, 2.26 mmol, 1 eq.) and POCl3 (4.21 mL, 45.2 mmol, 20 eq.) were mixed and refluxed for 4 hours. The mixture was stripped then restripped 3× from methylene chloride and then dissolved in methylene chloride and rinsed 3× with sat'd NaHCO3, 1× with brine. The organic layers were collected, dried and stripped in vacuo to yield 490 mg of 6-tert-butyl-4-chloro-pyrrolo[2,1-f][1,2,4]triazine as an amber oil. LCMS detects (M+H)+=210.
[Compound]
Name
C7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.43 mg
Type
reactant
Reaction Step Two
Name
Quantity
4.21 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]2[N:12]([CH:13]=1)[N:11]=[CH:10][N:9]=[C:8]2O)([CH3:4])([CH3:3])[CH3:2].O=P(Cl)(Cl)[Cl:17]>C(Cl)Cl>[C:1]([C:5]1[CH:6]=[C:7]2[N:12]([CH:13]=1)[N:11]=[CH:10][N:9]=[C:8]2[Cl:17])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
C7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.43 mg
Type
reactant
Smiles
C(C)(C)(C)C=1C=C2C(=NC=NN2C1)O
Name
Quantity
4.21 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 hours
Duration
4 h
WASH
Type
WASH
Details
rinsed 3× with sat'd NaHCO3, 1× with brine
CUSTOM
Type
CUSTOM
Details
The organic layers were collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C2C(=NC=NN2C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 490 mg
YIELD: CALCULATEDPERCENTYIELD 103.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.